molecular formula C14H12N6O2 B2956904 N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 1428349-55-6

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B2956904
CAS RN: 1428349-55-6
M. Wt: 296.29
InChI Key: HWTMQRUBYMACSJ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, commonly known as ODQ, is a chemical compound that has been widely used in scientific research. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a critical role in the regulation of cardiovascular and nervous system functions.

Scientific Research Applications

Cardiotonic Activity

Research has demonstrated that derivatives of dihydropyridazinone, which share a structural similarity with N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, show potent cardiotonic activity. For example, studies on dihydropyridazinone cardiotonics have identified compounds with significant positive inotropic effects in dogs, highlighting their potential in treating heart failure. One compound, in particular, LY195115, has shown to be one of the most potent and long-acting oral inotropes described, indicating the therapeutic potential of this class of compounds in cardiovascular diseases (Robertson et al., 1986).

Synthesis of Pyridazin-3-one Derivatives

A general route for synthesizing a novel class of pyridazin-3-one derivatives has been established, involving reactions between 3-oxo-2-arylhydrazonopropanals and active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid. This synthesis pathway provides a foundation for developing new compounds with potential biological applications, including the exploration of their utility in the synthesis of fused azines (Ibrahim & Behbehani, 2014).

Antimicrobial Activity

Novel sulphonamide derivatives have been synthesized and tested for their antimicrobial activity. These compounds, developed through reactions involving acetamide derivatives, displayed good antimicrobial properties, with some showing high activity against specific strains. This suggests the potential for these compounds to serve as a basis for developing new antimicrobial agents (Fahim & Ismael, 2019).

Antioxidant Activity

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has indicated these compounds possess moderate to significant radical scavenging activity. The study of these compounds could contribute to the development of new antioxidant agents, offering a route to combat oxidative stress-related diseases (Ahmad et al., 2012).

properties

IUPAC Name

N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2/c21-13-6-5-12(18-19-13)10-3-1-2-4-11(10)17-14(22)7-20-9-15-8-16-20/h1-6,8-9H,7H2,(H,17,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTMQRUBYMACSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6-Oxo-1H-pyridazin-3-YL)phenyl]-2-(1,2,4-triazol-1-YL)acetamide

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